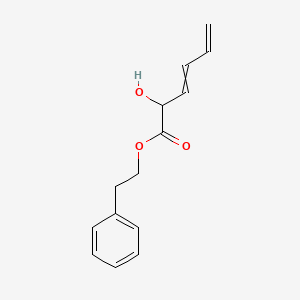
2-Phenylethyl 2-hydroxyhexa-3,5-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethyl 2-hydroxyhexa-3,5-dienoate is an organic compound with the molecular formula C14H16O3 It is an ester formed from the reaction between 2-phenylethanol and 2-hydroxyhexa-3,5-dienoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2-hydroxyhexa-3,5-dienoate typically involves the esterification reaction between 2-phenylethanol and 2-hydroxyhexa-3,5-dienoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography or high-performance liquid chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethyl 2-hydroxyhexa-3,5-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The double bonds in the hexa-3,5-dienoate moiety can be reduced to form saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or nickel are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-phenylethyl 2-oxohexa-3,5-dienoate.
Reduction: Formation of 2-phenylethyl hexanoate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Phenylethyl 2-hydroxyhexa-3,5-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.
Interacting with cellular components: Binding to cellular membranes or proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
2-Phenylethyl 2-hydroxyhexa-3,5-dienoate can be compared with other similar compounds, such as:
2-Phenylethyl acetate: Another ester with a similar structure but different functional groups, leading to distinct chemical and biological properties.
2-Phenylethanol: The alcohol precursor used in the synthesis of this compound, known for its use in fragrances and flavorings.
2-Hydroxyhexa-3,5-dienoic acid: The acid precursor used in the synthesis, which can also undergo various chemical reactions to form different derivatives.
Propriétés
Numéro CAS |
917890-38-1 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
2-phenylethyl 2-hydroxyhexa-3,5-dienoate |
InChI |
InChI=1S/C14H16O3/c1-2-3-9-13(15)14(16)17-11-10-12-7-5-4-6-8-12/h2-9,13,15H,1,10-11H2 |
Clé InChI |
TWDWNRGKTMTLHN-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CC(C(=O)OCCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


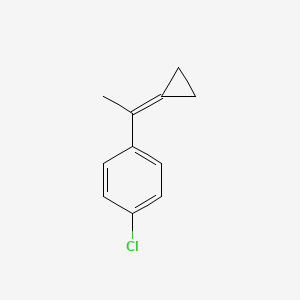
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
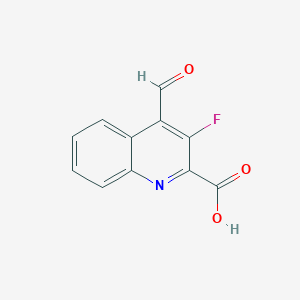
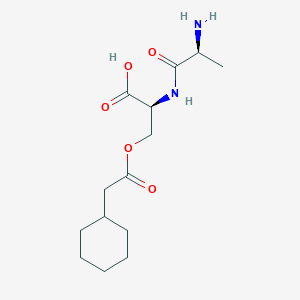
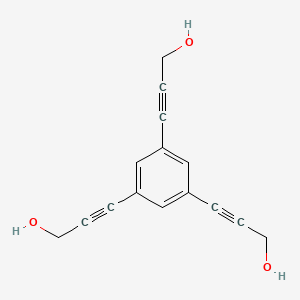

silane](/img/structure/B14183806.png)
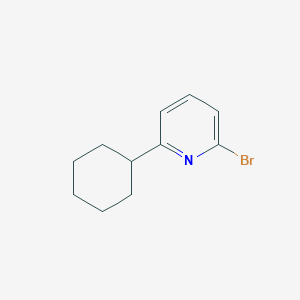
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)


![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
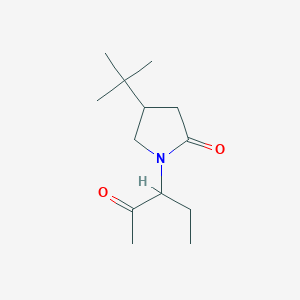
![N-[(2S)-1-[4-(4-chlorobenzoyl)piperidin-1-yl]-3-hydroxypropan-2-yl]-3-(5-cyano-2-methoxyphenyl)prop-2-enamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14183844.png)
